2-Amino-6-methoxy-4-oxo-4H-1-benzopyran-3-carboxamide
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Overview
Description
2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide typically involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde, 2-hydroxynaphthaldehyde, or 7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromone-6-carboxaldehyde in ethanol . This reaction proceeds smoothly to furnish the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: This compound shares a similar core structure and exhibits comparable biological activities.
2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde: Another closely related compound with similar synthetic routes and applications.
Uniqueness
2-amino-6-methoxy-4-oxo-4H-chromene-3-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and carboxamide groups enhance its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
58778-49-7 |
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Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
2-amino-6-methoxy-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O4/c1-16-5-2-3-7-6(4-5)9(14)8(10(12)15)11(13)17-7/h2-4H,13H2,1H3,(H2,12,15) |
InChI Key |
XYGHWJWOBICAHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)N)N |
Origin of Product |
United States |
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